molecular formula C21H21ClN4O3S B13551865 N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide

N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide

Cat. No.: B13551865
M. Wt: 444.9 g/mol
InChI Key: OYLZBXYWNYPTRK-MDWZMJQESA-N
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Description

N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-cyanophenyl group, a phenylethenesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the chloro-cyanophenyl intermediate: This step involves the chlorination and cyanation of a suitable phenyl precursor.

    Synthesis of the phenylethenesulfonyl piperazine: This involves the reaction of piperazine with a phenylethenesulfonyl chloride under basic conditions.

    Coupling reaction: The final step involves coupling the chloro-cyanophenyl intermediate with the phenylethenesulfonyl piperazine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethenesulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its molecular targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide: can be compared with other acetamides or piperazine derivatives.

    This compound: can be compared with other compounds containing the phenylethenesulfonyl group.

Uniqueness

  • The combination of the chloro-cyanophenyl group and the phenylethenesulfonyl piperazine moiety in a single molecule is unique and may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C21H21ClN4O3S/c22-20-14-19(7-6-18(20)15-23)24-21(27)16-25-9-11-26(12-10-25)30(28,29)13-8-17-4-2-1-3-5-17/h1-8,13-14H,9-12,16H2,(H,24,27)/b13-8+

InChI Key

OYLZBXYWNYPTRK-MDWZMJQESA-N

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)C#N)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)C#N)Cl)S(=O)(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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